![molecular formula C13H16BrFN2O B1526869 4-bromo-2-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide CAS No. 1307443-30-6](/img/structure/B1526869.png)

4-bromo-2-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide

Übersicht

Beschreibung

“4-bromo-2-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide” is a chemical compound with the CAS Number: 1307443-30-6 . It has a molecular weight of 315.19 and is typically stored at room temperature . The compound is usually in powder form .

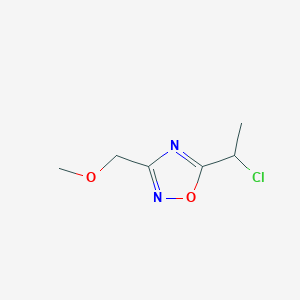

Molecular Structure Analysis

The IUPAC name for this compound is 4-bromo-2-fluoro-N-(2-(pyrrolidin-1-yl)ethyl)benzamide . The InChI code for this compound is 1S/C13H16BrFN2O/c14-10-3-4-11(12(15)9-10)13(18)16-5-8-17-6-1-2-7-17/h3-4,9H,1-2,5-8H2,(H,16,18) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 315.19 . It is typically stored at room temperature and is usually in powder form .Wissenschaftliche Forschungsanwendungen

Potential Antipsychotic Agents

Research led by Högberg et al. (1991) delves into the synthesis and stereoselective dopamine D-2 receptor blockade of a class of substituted benzamides, which are explored for their potential as antipsychotic agents. The study found that certain benzamides and salicylamides exhibited high potency as dopamine D-2 receptor antagonists, suggesting their suitability for development into radioligands without altering the parent structure for neuroimaging studies Högberg et al., 1991.

Alzheimer's Disease Research

Another significant application is in Alzheimer's disease research, where a molecular imaging probe was used to quantify serotonin 1A receptor densities in patients' brains. This study by Kepe et al. (2006) utilized positron emission tomography (PET) imaging to demonstrate receptor density decreases correlating with the progression of Alzheimer's disease. This finding underscores the compound's utility in diagnosing and understanding the pathophysiology of neurodegenerative diseases Kepe et al., 2006.

Synthesis and Characterization Studies

Research on the synthesis and characterization of related benzamide derivatives, as reported by Achugatla et al. (2017), contributes to the chemical knowledge necessary for the development of novel compounds with potential therapeutic applications. These studies provide foundational knowledge on the chemical properties and synthesis pathways of benzamide derivatives Achugatla et al., 2017.

Diagnostic Imaging for Melanoma

In the realm of oncology, a study by Pyo et al. (2020) introduced a PET imaging probe for the ultrasensitive detection of malignant melanoma. This research highlights the potential of fluorinated benzamide derivatives in improving diagnostic imaging for cancer, specifically by enhancing image quality and tumor detection in melanoma Pyo et al., 2020.

Dopamine D2 Receptor Ligands

Further, the synthesis and binding properties of specific fluorinated substituted benzamides as selective dopamine D2 receptor ligands were investigated for their potential use in in vivo brain studies, potentially aiding in the research of psychiatric and neurological disorders. This work, described by Hall et al. (1991), emphasizes the compound's relevance in developing PET radioligands for neuroimaging Hall et al., 1991.

Safety and Hazards

Wirkmechanismus

Target of action

The pyrrolidine ring in its structure is a common feature in many biologically active compounds . These compounds are known to bind with high affinity to multiple receptors, which could be the case for this compound as well.

Mode of action

Without specific information, it’s hard to say exactly how this compound interacts with its targets. Compounds with a pyrrolidine ring often contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .

Biochemical pathways

Again, without specific information, it’s difficult to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Pharmacokinetics

The presence of the pyrrolidine ring could potentially influence these properties, as it has been found to modify the pharmacokinetic profile of certain compounds .

Eigenschaften

IUPAC Name |

4-bromo-2-fluoro-N-(2-pyrrolidin-1-ylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrFN2O/c14-10-3-4-11(12(15)9-10)13(18)16-5-8-17-6-1-2-7-17/h3-4,9H,1-2,5-8H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDRPRJVJBHJWPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCNC(=O)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Bromopyridin-2-yl)oxy]-4-methylaniline](/img/structure/B1526786.png)

![1-Azido-3-[(2-methylpropyl)sulfanyl]propane](/img/structure/B1526790.png)

![(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine](/img/structure/B1526791.png)

![2-[3-(Cyanomethoxy)phenyl]acetic acid](/img/structure/B1526793.png)

![1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1526795.png)

![[1-(4-Aminobenzenesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B1526796.png)

![[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol](/img/structure/B1526799.png)